Disodium pentahydrate pamidronate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H21NNa2O12P2+2 |
|---|---|
Molecular Weight |
371.13 g/mol |
IUPAC Name |
disodium;(3-amino-1-hydroxy-1-phosphonopropyl)phosphonic acid;pentahydrate |
InChI |
InChI=1S/C3H11NO7P2.2Na.5H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;5*1H2/q;2*+1;;;;; |
InChI Key |
CZYWHNTUXNGDGR-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
A Powerful Player in Bone Health: the Bisphosphonate Class and Pamidronate S Role
Disodium (B8443419) pentahydrate pamidronate belongs to the nitrogen-containing bisphosphonates, a second-generation of these compounds known for their enhanced potency. youtube.commedchemexpress.com Bisphosphonates are synthetic analogs of pyrophosphate, a natural regulator of bone mineralization. pharmgkb.org They are characterized by a P-C-P backbone, which makes them resistant to enzymatic hydrolysis and gives them a strong affinity for bone mineral. pharmgkb.org
The bisphosphonate class is broadly divided into two categories: non-nitrogen containing and nitrogen-containing bisphosphonates. pharmgkb.org The earlier, non-nitrogenous bisphosphonates, such as etidronate and clodronate, function by being metabolized into toxic ATP analogs that induce osteoclast apoptosis. pharmgkb.orgyoutube.com In contrast, the more potent nitrogen-containing bisphosphonates, including pamidronate, alendronate, and zoledronate, have a more specific mechanism of action. pharmgkb.org They inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.govhmdb.ca This inhibition prevents the synthesis of essential lipids required for the function and survival of osteoclasts, the cells responsible for bone resorption. pharmgkb.orghmdb.ca
Pamidronate was the first nitrogen-containing bisphosphonate to be investigated in clinical studies and is considered a model compound for the pharmacology of this subclass. nih.gov Its development was a pivotal moment, highlighting the significance of the nitrogen atom in the side chain for enhancing the drug's anti-resorptive activity. nih.gov
From Industrial Chemical to Therapeutic Agent: the History of Pamidronate
The journey of bisphosphonates began in the 19th century when they were first synthesized for industrial applications, valued for their ability to prevent scaling and corrosion. wikipedia.org It wasn't until the late 1960s that their potential for treating bone metabolism disorders was recognized. wikipedia.org
Pamidronic acid, the active component of disodium (B8443419) pentahydrate pamidronate, was first described in the literature in 1977 and patented in 1971. drugbank.comwikipedia.org It was approved for medical use in 1987. wikipedia.org Unlike many other bisphosphonates that were developed within the pharmaceutical industry, pamidronate's discovery and initial studies were conducted in an academic institution. nih.gov Early research, particularly by investigators in Leiden, was crucial in understanding the importance of the nitrogen atom for its bone-resorbing inhibitory effects and in establishing the principles for its use in various skeletal disorders. nih.gov
A Tool for Discovery: the Research Significance of Disodium Pentahydrate Pamidronate
Synthetic Pathways of Pamidronic Acid and its Disodium Salt
The synthesis of pamidronic acid and its subsequent conversion to disodium pentahydrate pamidronate involves several established and emerging chemical strategies. These pathways are crucial for producing the active pharmaceutical ingredient with high purity and desired crystalline form.
Conventional synthesis of pamidronic acid typically starts from β-alanine, which reacts with phosphorus reagents. A common method involves the reaction of β-alanine with phosphorus trichloride (PCl₃) and phosphorous acid (H₃PO₃). researchgate.netmtroyal.ca The choice of solvent significantly influences the reaction conditions and yield. For instance, when the reaction is conducted in sulfolane at 75°C, using 2 equivalents of both phosphorus trichloride and phosphorous acid results in a 63% yield of pamidronic acid. mtroyal.caresearchgate.net In contrast, using methanesulfonic acid as the solvent requires 3.2 equivalents of phosphorus trichloride without any phosphorous acid to achieve a 57% yield of the corresponding dihydrate salt after hydrolysis and pH adjustment. mtroyal.caresearchgate.net The reaction mechanism is highly dependent on the solvent, which determines the nature of the reactive phosphorus species. mtroyal.ca
Another established method involves reacting β-alanine with phosphorus trichloride and phosphorous acid in chlorobenzene at 100°C for 3 hours, which can produce yields in the range of 45% to 59%. researchgate.net The conversion to the disodium salt is then achieved by treating an aqueous suspension of pamidronic acid with an aqueous solution of sodium hydroxide. google.comgoogle.com
A novel and more efficient approach involves microwave-assisted synthesis (MWAS). This method significantly reduces the reaction time from several hours to approximately 17 minutes. researchgate.net Using a 1:3:3 molar ratio of a carboxylic acid (like β-alanine), phosphorous acid, and phosphorus trichloride in sulfolane, this technique yields the final sodium salt directly and selectively, making it an attractive option for industrial-scale production. researchgate.net
| Methodology | Starting Material | Reagents | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Conventional | β-alanine | Phosphorus trichloride, Phosphorous acid (2 equiv. each) | Sulfolane | 75°C | 63% (Pamidronic Acid) | mtroyal.caresearchgate.net |
| Conventional | β-alanine | Phosphorus trichloride (3.2 equiv.) | Methanesulfonic acid | 75°C, followed by hydrolysis | 57% (Pamidronate Dihydrate) | mtroyal.caresearchgate.net |
| Conventional | β-alanine | Phosphorus trichloride, Phosphorous acid (1.5 equiv. each) | Chlorobenzene | 100°C, 3 hours | 45-59% (Pamidronic Acid) | researchgate.net |
| Novel (MWAS) | β-alanine | Phosphorous acid, Phosphorus trichloride (1:3:3 ratio) | Sulfolane | Microwave irradiation | Not specified, but rapid (17 mins) | researchgate.net |
The crystallization process is critical for obtaining the stable pentahydrate form of disodium pamidronate. The commercially available crystalline pentahydrate is typically prepared by partially neutralizing a heated aqueous slurry of pamidronic acid with sodium hydroxide to a pH of 7.0-7.5. google.comgoogle.comgoogleapis.com Crystallization is initiated at a temperature of 50°C or higher, followed by slow cooling to between 0°C and 5°C to allow the pentahydrate crystals to form. google.comgoogle.comgoogleapis.com This specific form is noted for its excellent crystallinity and stability under normal ambient conditions. googleapis.comepo.org
Disodium pamidronate exhibits polymorphism, existing in various crystalline and amorphous forms depending on the preparation method and water content. Besides the stable pentahydrate, an amorphous, essentially anhydrous form can be prepared by lyophilization (freeze-drying) of a filtered aqueous solution of disodium pamidronate. google.comgoogle.comgoogleapis.com This amorphous product is distinct from the crystalline pentahydrate and can be readily reconstituted for use. google.com Research has also identified other hydrated forms, including a dihydrate and a mixture of trihydrate and tetrahydrate, highlighting the compound's complex solid-state behavior. google.comgoogle.com A process involving azeotropic distillation with a solvent like n-octanol can produce a stable crystalline form with a lower water content (5-11%), described as a dihydrate. google.comepo.org
The water content is a defining characteristic of the different solid-state forms of disodium pamidronate, directly influencing their stability. The pentahydrate form contains approximately 24.1% to 25% water. google.comepo.org Other forms have been characterized with significantly different water content:
Amorphous dihydrate: Contains about 12.9% water and is described as deliquescent, meaning it tends to absorb moisture from the air and convert to the more stable pentahydrate. googleapis.comepo.org
Trihydrate/Tetrahydrate mixture: A more stable crystalline form with a water content of 17.0% to 20.0% has been prepared by specific crystallization and drying processes at 75-85°C. google.com
Amorphous anhydrous form: Contains 2% or less water and is produced via lyophilization. google.com
The interconversion between these hydrated, crystalline, and amorphous forms is often dependent on environmental humidity and temperature, which presents challenges in manufacturing and storage. googleapis.com The development of stable forms, such as the pentahydrate or the trihydrate/tetrahydrate mixture, is therefore a key focus of chemical process research. googleapis.comgoogle.com
| Hydration State | Form | Water Content (%) | Key Characteristics | Reference |
|---|---|---|---|---|
| Pentahydrate | Crystalline | 24.1 - 25.0 | Excellent crystallinity; stable under normal ambient conditions. | google.comepo.org |
| Trihydrate/Tetrahydrate | Crystalline Mixture | 17.0 - 20.0 | Structurally more stable than the pentahydrate. | google.com |
| Dihydrate | Amorphous | ~12.9 | Deliquescent; tends to convert to the pentahydrate. | googleapis.comepo.org |
| Anhydrous | Amorphous | ≤ 2.0 | Prepared by lyophilization. | google.com |
Design and Synthesis of Pamidronate Derivatives and Analogues
Research into pamidronate derivatives and analogues aims to improve its therapeutic properties by modifying its chemical structure. These efforts focus on enhancing biological potency and specificity, as well as developing prodrugs to control its delivery within biological systems.
The potency of nitrogen-containing bisphosphonates like pamidronate is largely attributed to their ability to inhibit farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway essential for osteoclast function. nih.gov Structural modifications focus on the side chain attached to the central carbon of the P-C-P backbone.
Research has shown that the nitrogen atom within the side chain is critical for high potency. nih.govillinois.edu Modifications that enhance the interaction with the FDPS active site lead to more potent compounds. For example, extending one of the N-methyl groups of a pamidronate analogue to a pentyl substituent results in ibandronate, which has greater antiresorptive potency. researchgate.net The most significant increases in potency have been achieved by introducing a heteroaromatic moiety, such as in risedronate and zoledronic acid. researchgate.netresearchgate.net These planar, charged aromatic rings are thought to better mimic the carbocation transition state of the natural substrate in the enzyme's active site, thereby enhancing inhibitory activity. illinois.edu Conversely, any disruption of the core phosphonate-carbon-phosphonate structure leads to a significant loss of potency. acs.org
Prodrug strategies are being explored to improve the delivery of pamidronate and its analogues to specific biological targets, particularly bone tissue. One approach involves creating ester derivatives of the phosphonic acid groups. The synthesis of phosphonic esters of pamidronate has been investigated by reacting N-protected amino acids with various reagents. researchgate.net
A more targeted strategy involves conjugating pamidronate to nanoparticles for site-specific drug delivery. For instance, polylactide nanoparticles loaded with the chemotherapeutic agent doxorubicin have been coated with pamidronate. epfl.chnih.gov In research models, these pamidronate-functionalized nanoparticles demonstrated enhanced accumulation and retention in bone tumors compared to non-targeted nanoparticles. epfl.chnih.gov This approach leverages the inherent bone-seeking (osteotropic) nature of the pamidronate moiety to deliver a therapeutic payload directly to skeletal disease sites. epfl.chnih.gov Another research avenue involves creating cleavable prodrugs where a therapeutic agent, such as methotrexate, is linked to a bisphosphonate vector via a linker that can be broken down at the target site, thereby releasing the active drug. researchgate.net These strategies illustrate the potential for pamidronate to act not only as a therapeutic agent itself but also as a versatile vector in advanced drug delivery systems. researchgate.netnih.gov
Coordination Chemistry with Metal Ions for Research Applications
The molecular structure of this compound, featuring a stable P-C-P backbone, makes it an effective chelating agent for various metal ions. acs.org The presence of phosphonate (B1237965) groups, a hydroxyl group, and an amino group provides multiple donor sites for coordination. This has prompted significant research into its coordination chemistry, not only with simple alkali metals like sodium in its solid state but also with a range of transition metals to create novel complexes with specific properties for research applications. nih.govorientjchem.org The ability to fine-tune the geometry and reactivity of the resulting metal complexes by selecting specific metal centers and co-ligands is a foundational aspect of this research. orientjchem.orgresearchgate.net
In its crystalline solid form, disodium pamidronate pentahydrate demonstrates complex coordination behavior. The pamidronate molecule exists as a zwitterion, and it chelates to sodium in four distinct modes. nih.gov The sodium ion is octahedrally coordinated by oxygen atoms contributed by both the pamidronate zwitterion and the water molecules of hydration. nih.gov This inherent coordinating ability forms the basis for its exploration with other metal ions.
Research into the development of new therapeutic agents has explored the synthesis of pamidronate complexes with various transition metals. The goal is often to combine the bone-targeting properties of the bisphosphonate ligand with the specific cytotoxic or antimicrobial activities of a metal center. researchgate.net Studies have included the formation of mixed-ligand complexes with metals such as palladium(II) and platinum(II). researchgate.net These research efforts aim to create novel compounds with enhanced or targeted efficacy. For example, metal complexes involving bisphosphonates have been investigated for their potential activity against parasites like Trypanosoma cruzi. researchgate.net
The versatility of pamidronate and related bisphosphonates as ligands is further demonstrated by their coordination with other metal centers, including ruthenium(II), ruthenium(III), and rhenium(I), often in combination with other co-ligands to modulate the physicochemical properties of the final compound. researchgate.net The characterization of these complexes is crucial to understanding their structure and potential applications.
These studies represent a dynamic area of inorganic and medicinal chemistry, where the fundamental principles of coordination chemistry are applied to design molecules for specific biological research targets. researchgate.net
Fundamental Mechanisms of Bone Resorption Inhibition
The initial and fundamental aspect of pamidronate's action lies in its strong affinity for bone tissue, which serves to concentrate the drug at its site of action.
Adsorption to Hydroxyapatite (B223615) Crystals
Pamidronate, like other bisphosphonates, demonstrates a high affinity for hydroxyapatite, the primary mineral component of bone. patsnap.com This strong binding is attributed to the P-C-P backbone of the bisphosphonate structure, which mimics the endogenous pyrophosphate molecule. This physicochemical interaction allows pamidronate to adsorb onto the surface of hydroxyapatite crystals, particularly in areas of high bone turnover. patsnap.compfizer.compfizer.com Studies utilizing X-ray photoelectron spectroscopy (XPS) have confirmed the adsorption of pamidronate onto hydroxyapatite coatings, demonstrating its presence on the material's surface. nih.govresearchgate.net This targeted delivery to the bone matrix is a crucial first step, ensuring high local concentrations of the drug where bone resorption is actively occurring. nih.gov
Intracellular Targets and Biochemical Pathways
Following its concentration on the bone surface, pamidronate is internalized by osteoclasts during the resorption process. Inside the osteoclast, it targets specific enzymes and disrupts critical metabolic pathways, ultimately leading to the inhibition of osteoclast function and induction of apoptosis.
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
The primary intracellular target of nitrogen-containing bisphosphonates, including pamidronate, is the enzyme farnesyl pyrophosphate synthase (FPPS). nih.govyoutube.comnih.gov FPPS is a key enzyme in the mevalonate pathway. nih.govillinois.edu Pamidronate acts as a potent inhibitor of FPPS. nih.govillinois.edunih.gov Research has shown that nitrogen-containing bisphosphonates like pamidronate are competitive inhibitors of FPPS. illinois.edu The binding of pamidronate to the active site of human FPPS (hFPPS) is energetically more favorable than the binding of the natural substrate, which underlies its inhibitory potency. nih.gov Studies have demonstrated that pamidronate specifically inhibits FPPS, leading to an accumulation of its upstream substrates, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov
Disruption of the Mevalonate Pathway
By inhibiting FPPS, pamidronate effectively disrupts the mevalonate pathway, a crucial metabolic cascade for the synthesis of cholesterol and various non-sterol isoprenoids. patsnap.comnih.govmdpi.com This pathway is vital for the normal functioning of many cell types, including osteoclasts. nih.gov The inhibition of this pathway in osteoclasts by pamidronate prevents the production of essential downstream isoprenoid lipids. nih.gov Evidence strongly indicates that the reduction of anti-apoptotic proteins like bcl-2 in cancer cells treated with pamidronate is dependent on the inhibition of the mevalonate pathway. nih.gov The disruption of this pathway is a central mechanism through which pamidronate exerts its anti-resorptive effects. patsnap.com
Effects on Isoprenoid Biosynthesis and Protein Prenylation (Farnesylation and Geranylgeranylation)
The disruption of the mevalonate pathway by pamidronate leads to a deficiency in two key isoprenoid lipids: farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov These molecules are essential for a post-translational modification process known as protein prenylation, which involves the attachment of farnesyl or geranylgeranyl groups to small GTP-binding proteins, such as Ras, Rho, and Rab. nih.govillinois.edu This process is critical for the proper localization and function of these signaling proteins, which regulate a variety of cellular processes in osteoclasts, including cytoskeletal organization, membrane trafficking, and cell survival. nih.govillinois.edunih.gov By inhibiting the synthesis of FPP and GGPP, pamidronate prevents the farnesylation and geranylgeranylation of these small GTPases. nih.govillinois.edu This disruption of protein prenylation ultimately leads to the loss of osteoclast function, including their ability to adhere to the bone surface and form the ruffled border necessary for bone resorption, and can induce apoptosis (programmed cell death) in these cells. illinois.edu
Table 1: Key Research Findings on the Mechanisms of Disodium Pamidronate Pentahydrate
| Mechanism | Key Findings | References |
|---|---|---|
| Adsorption to Hydroxyapatite | Pamidronate shows a high affinity for hydroxyapatite crystals, concentrating the drug at sites of bone resorption. XPS analysis confirms the adsorption of pamidronate onto hydroxyapatite surfaces. | patsnap.comnih.govresearchgate.net |
| Inhibition of FPPS | Pamidronate is a potent, competitive inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition leads to the accumulation of upstream substrates IPP and DMAPP. | nih.govyoutube.comnih.govillinois.edunih.govnih.gov |
| Disruption of Mevalonate Pathway | By inhibiting FPPS, pamidronate disrupts the mevalonate pathway, preventing the synthesis of essential isoprenoid lipids. | patsnap.comnih.govmdpi.com |
| Inhibition of Protein Prenylation | The lack of FPP and GGPP due to FPPS inhibition prevents the farnesylation and geranylgeranylation of small GTP-binding proteins, disrupting osteoclast function and survival. | nih.govillinois.edu |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Disodium pamidronate |
| Pamidronate |
| Farnesyl pyrophosphate |
| Geranylgeranyl pyrophosphate |
| Isopentenyl pyrophosphate |
| Dimethylallyl pyrophosphate |
| Cholesterol |
| Pyrophosphate |
| Hydroxyapatite |
| Zoledronate |
| Alendronate |
| Risedronate |
| Ibandronate |
| Etidronate |
| Clodronate |
| Minodronate |
| Neridronate |
| Zaragozic acid A |
| 6-fluoromevalonate |
| Simvastatin |
| Mevastatin |
| Tenofovir |
| Cidofovir |
Modulation of Small GTPase Signaling Proteins (e.g., Ras, Rho, Rab families)
A pivotal aspect of pamidronate's mechanism of action is its ability to disrupt the mevalonate pathway, which is crucial for the synthesis of cholesterol and other lipids essential for cellular function. nih.gov This inhibition has significant downstream consequences for small GTPase signaling proteins, including the Ras, Rho, and Rab families. These proteins act as molecular switches, regulating a multitude of cellular processes such as proliferation, differentiation, and apoptosis. nih.govuvm.edu
The proper functioning of these small GTPases is dependent on a post-translational modification process called prenylation, which involves the attachment of isoprenoid lipid groups, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). drugbank.com Pamidronate inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. nih.govyoutube.com This blockade prevents the synthesis of FPP and GGPP, thereby hindering the prenylation of small GTPases. drugbank.com
The lack of prenylation disrupts the normal localization and function of these signaling proteins. drugbank.com For instance, unprenylated Ras and Rho proteins are unable to anchor to the cell membrane, which is essential for their signaling activity. frontiersin.org This disruption of Ras and Rho signaling pathways has been implicated in the anti-tumor effects of pamidronate, as these pathways are often hyperactive in cancer cells, promoting uncontrolled growth and survival. nih.govspandidos-publications.comnih.govnih.gov The inhibition of Rab protein prenylation can interfere with vesicular trafficking within the cell. jenabioscience.com Studies have shown that the loss of prenylated small GTPases, such as Rap1A, is a likely cause of apoptosis in plasma cells treated with nitrogen-containing bisphosphonates. nih.gov
Cellular Responses to Pamidronate in Research Models
The molecular disruptions caused by pamidronate translate into a range of observable cellular responses in various in vitro models. These effects are particularly pronounced in cells with high rates of metabolic activity and turnover, such as osteoclasts and certain cancer cells.
Effects on Osteoclast Function and Viability in vitro
Pamidronate is a potent inhibitor of osteoclast-mediated bone resorption. pfizer.com In vitro studies have demonstrated that pamidronate directly affects osteoclast function and viability. The compound binds with high affinity to hydroxyapatite crystals in the bone. nih.gov When osteoclasts begin to resorb bone, the acidic environment releases the bound pamidronate, which is then taken up by the osteoclasts. drugbank.com
Inside the osteoclast, the inhibition of FPPS leads to a cascade of events that culminates in apoptosis, or programmed cell death. nih.gov The disruption of small GTPase prenylation is a key factor in this process, leading to the disorganization of the osteoclast's cytoskeleton and the loss of its characteristic ruffled border, which is essential for bone resorption. drugbank.com This ultimately results in the detachment of osteoclasts from the bone surface and their subsequent death. drugbank.com While pamidronate treatment has been shown to increase the number of TRAP-stained osteoclasts in some models, it concurrently decreases the presence of cathepsin K, indicating a reduction in osteoclast maturation and functional activity. nih.gov
Impact on Osteoblast Proliferation, Differentiation, and Matrix Formation in vitro
The effects of pamidronate on osteoblasts, the cells responsible for bone formation, are more complex and appear to be concentration-dependent. nih.gov Some in vitro studies suggest that low concentrations of pamidronate may have a stimulatory effect on osteoblast differentiation, leading to increased collagen production and matrix mineralization. ors.org
However, higher concentrations of pamidronate have been shown to be inhibitory. nih.gov At concentrations of 10⁻⁴ M and 5x10⁻⁵ M, pamidronate has been observed to inhibit osteoblast growth by causing an accumulation of cells in the G0/G1 phase of the cell cycle and inducing apoptosis. researchgate.net Similarly, exposure of human alveolar osteoblasts to pamidronate at concentrations of ≥6 × 10⁻⁵ mol/L for over 72 hours resulted in significantly decreased cell viability, proliferation, and osteogenesis. nih.gov Other studies have reported that aminobisphosphonates like pamidronate can inhibit bone nodule formation at concentrations lower than those required to inhibit osteoblast growth. psu.edu
| Cell Type | Pamidronate Concentration | Observed Effect | Reference |
| Human Bone Marrow Stromal Cells | Low (e.g., 10⁻⁹ M) | Stimulatory effect on osteoblast differentiation, increased matrix mineralization. | ors.org |
| Human Bone Marrow Stromal Cells | High (e.g., 10⁻⁵ M) | Inhibitory effect on osteoblast differentiation, decreased matrix mineralization. | ors.org |
| Human Alveolar Osteoblasts | ≥6 × 10⁻⁵ mol/L | Decreased cell viability, proliferation, and osteogenesis. | nih.gov |
| Rat Osteoblasts | Various concentrations | Varied effects on proliferation and alkaline phosphatase activity. | cjrtponline.com |
| Osteoblasts | 20-100 μM | Inhibition of osteoblast growth and induction of apoptosis. | psu.edu |
Induction of Apoptosis in Specific Cell Lines (e.g., Myeloma Cells, Osteosarcoma Cells, Breast Cancer Cells) in vitro
Pamidronate has demonstrated the ability to induce apoptosis in various cancer cell lines in vitro, suggesting a direct anti-tumor effect beyond its action on bone resorption.
Myeloma Cells: In human myeloma cell lines such as JJN-3 and HS-Sultan, pamidronate has been shown to significantly decrease cell numbers and induce apoptosis, characterized by changes in nuclear morphology and DNA fragmentation. nih.gov The mechanism is believed to involve the inhibition of the mevalonate pathway and the subsequent loss of prenylated small GTPases. nih.gov
Osteosarcoma Cells: Studies on canine osteosarcoma cell lines (POS, HMPOS, and COS31) have shown that pamidronate decreases cell viability in a concentration- and time-dependent manner. nih.govavma.org However, in some instances, this cell death occurred without the classic signs of apoptosis like DNA fragmentation, suggesting a possible non-apoptotic mechanism of action in these specific cells. nih.govavma.org
Breast Cancer Cells: Pamidronate has been shown to induce apoptosis in human breast cancer cell lines, including MDA-MB-231 and Hs 578T. psu.edu This effect is associated with a loss of cell viability and characteristic changes in nuclear morphology. psu.edu Furthermore, in breast cancer cells transformed by α-particles and estrogen, pamidronate decreased the expression of genes and proteins involved in proliferation, invasion, and metastasis, such as Rho-A and c-Ha-ras. nih.govspandidos-publications.com
Immunomodulatory Effects on Lymphocyte Subpopulations (e.g., Gamma Delta T cells) in vitro
Pamidronate can exert immunomodulatory effects, particularly on gamma delta (γδ) T cells, a subset of T lymphocytes. In vitro studies have shown that pamidronate can stimulate the expansion of γδ T cells from peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net These expanded γδ T cells have demonstrated cytotoxic activity against various cancer cells. immunologyresearchjournal.com
The mechanism is thought to involve the accumulation of isopentenyl pyrophosphate (IPP) in cells treated with nitrogen-containing bisphosphonates. This accumulation can lead to the activation of Vγ9Vδ2 T cells, the major subset of γδ T cells in peripheral blood. Interestingly, the combination of pamidronate with other molecules, such as bone morphogenetic protein 2 (BMP2), can induce a regulatory phenotype in Vδ2+ T cells, characterized by the expression of CD25+CD127low. nih.gov
Effects on Other Cell Types in Experimental Models (e.g., Retinal Capillary Endothelial Cells, Fibroblasts)
The effects of pamidronate extend to other cell types in experimental settings.
Retinal Capillary Endothelial Cells: While direct in vitro studies on the effects of pamidronate on retinal capillary endothelial cells are limited, the broader class of bisphosphonates has been associated with ocular side effects. psu.edu The complex interactions between pericytes and endothelial cells are crucial for retinal microvasculature stability, and disruptions in these interactions can lead to vascular dysfunction. nih.govnih.gov
Fibroblasts: In vitro studies on human gingival fibroblasts have shown that pamidronate can induce apoptosis and inhibit proliferation, particularly at higher concentrations (10⁻⁴-10⁻⁵ M). nih.gov In contrast, a study on canine fibroblasts showed that even at high concentrations (1000 µM), pamidronate did not significantly reduce fibroblast viability, suggesting a degree of cell-type specificity in its cytotoxic effects. nih.gov
Investigating Potential Alternative or Complementary Molecular Targets of Pamidronate
While the primary molecular target of pamidronate is unequivocally identified as farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway, research has uncovered other molecular interactions and cellular effects that are either alternative to or complementary to this main mechanism. nih.govhmdb.canih.govpatsnap.com These investigations reveal a broader scope of pamidronate's biological activity, particularly in the realm of immunology and cancer cell biology.
Stimulation of Gamma Delta (γδ) T Cells
A major complementary mechanism of pamidronate involves its ability to stimulate a subset of immune cells known as gamma delta (γδ) T cells. ashpublications.org Specifically, aminobisphosphonates like pamidronate can induce the activation and proliferation of Vγ9Vδ2 T cells, a subpopulation of γδ T cells. ashpublications.org This stimulation is dependent on Interleukin-2 (IL-2) for proliferation but not for initial activation, which is marked by the upregulation of CD25 and CD69. ashpublications.org
Once activated by pamidronate, these γδ T cells exhibit potent anti-tumor activity. They produce cytokines such as interferon-γ (IFN-γ) and demonstrate specific cytotoxicity against various cancer cell lines, including lymphoma and myeloma cells. ashpublications.orgashpublications.org Studies have shown that pamidronate-stimulated γδ T cells have strong lytic activity against Daudi (lymphoma) and RPMI 8226 (myeloma) cell lines. ashpublications.org This effect is not limited to cell lines; pamidronate treatment of bone marrow cultures from multiple myeloma patients resulted in significantly reduced plasma cell survival, an effect that correlated with the activation of bone marrow-resident γδ T cells. ashpublications.org
The mechanism of γδ T cell activation by pamidronate requires the presence of antigen-presenting cells (APCs), which can include many types of human tumor cells. aai.org The process is species-specific, as tumor cells of non-human origin pulsed with pamidronate failed to activate human γδ T cells. aai.org Furthermore, the interaction is dependent on cell adhesion molecules, with studies showing that anti-LFA-1 monoclonal antibodies can inhibit both the formation of stable conjugates between γδ T cells and pamidronate-pulsed tumor cells and the subsequent T-cell activation. aai.org The expression of ICAM-1 on tumor cells also appears to be a critical factor for efficient γδ T cell activation. aai.org
Research has also demonstrated that pretreating cervical cancer cells (HeLa, SiHa, and CaSki) with pamidronate increases their susceptibility to being killed by γδ T cells, supporting the potential for this mechanism in immunotherapies for solid tumors. nih.gov
| Finding | Affected Cells/Targets | Observed Effect | Key Dependencies | Source |
|---|---|---|---|---|
| Activation and Proliferation of γδ T cells | Vγ9Vδ2 T cells | Induces activation (CD25, CD69 upregulation) and proliferation. | IL-2 (for proliferation), Antigen Presenting Cells (APCs) | ashpublications.org |
| Cytokine Production | Pamidronate-activated γδ T cells | Production of cytokines like Interferon-γ (IFN-γ). | T-cell activation | ashpublications.org |
| Cytotoxicity Against Tumor Cells | Lymphoma (Daudi), Myeloma (RPMI 8226, U266), Cervical Cancer (HeLa, SiHa, CaSki) | Activated γδ T cells exhibit specific lytic activity and induce apoptosis in tumor cells. | Pre-treatment of cancer cells with pamidronate enhances killing. | ashpublications.orgnih.gov |
| Cell-Cell Interaction Requirement | Human γδ T cells and human tumor cells (APCs) | Activation requires species-specific interactions and is inhibited by anti-LFA-1 mAb. | ICAM-1 expression on APCs | aai.org |
Modulation of Apoptosis-Related Pathways
Beyond direct cytotoxicity from immune cells, pamidronate influences intrinsic cell survival pathways, primarily as a downstream consequence of mevalonate pathway inhibition. In prostate cancer cells (PC-3), pamidronate has been shown to inhibit the expression of Bcl-2, a potent anti-apoptotic protein. nih.gov This effect was observed with nitrogen-containing bisphosphonates but not with etidronate, which does not significantly inhibit the mevalonate pathway. nih.gov
The reduction in Bcl-2 expression is directly linked to the disruption of protein prenylation. nih.gov The inhibition of FPPS by pamidronate prevents the synthesis of geranylgeranyl pyrophosphate (GGPP), which is necessary for the post-translational modification of small GTPase signaling proteins like Rap1. hmdb.canih.gov Research demonstrated that pamidronate treatment inhibited the translocation of Rap1 protein to the cell membrane, and the addition of geranylgeraniol (B1671449) (a downstream intermediate) blocked the inhibitory effect of pamidronate on Bcl-2 expression. nih.gov Furthermore, directly knocking down Rap1 with siRNA also resulted in the inhibition of Bcl-2 expression, strongly indicating that the anti-apoptotic protein Bcl-2 is a downstream target of pamidronate's effect on the mevalonate pathway and Rap1 prenylation. nih.gov This mechanism has also been implicated in causing apoptosis of plasma cells in multiple myeloma patients following pamidronate infusion. nih.gov
Other Potential Cellular Effects
Investigations into pamidronate's mechanism have revealed other cellular consequences that may complement its primary function.
Inhibition of Chondroclast Action : In the context of bone growth, pamidronate may inhibit chondroclasts, which are resorptive cells active at the site of vascular invasion in the growth plate, in a manner similar to its effect on osteoclasts. nih.gov This can lead to reduced cartilage-to-bone turnover. nih.govopenorthopaedicsjournal.com
Prevention of Osteoclast Precursor Attachment : One of the key mechanisms contributing to the inhibition of bone resorption is the prevention of the attachment of osteoclast precursor cells to the bone matrix. nih.gov
Antiviral Activity via Lipid Raft Disruption : By inhibiting FPPS, pamidronate can mimic the antiviral protein viperin. spandidos-publications.comnih.gov In vitro studies showed that pamidronate treatment reduced the formation of lipid rafts in HeLaM cells, which are required for the budding and release of influenza A virus, leading to a reduction in viral titers. spandidos-publications.comnih.gov
| Finding | Affected Cells/Targets | Mechanism | Observed Effect | Source |
|---|---|---|---|---|
| Inhibition of Anti-Apoptotic Protein | Prostate Cancer Cells (PC-3), Plasma Cells | Inhibition of the mevalonate pathway prevents Rap1 prenylation, leading to downregulation of Bcl-2 mRNA expression. | Induction of apoptosis. | nih.govnih.gov |
| Reduced Cartilage Turnover | Chondroclasts, Chondrocytes | Inhibition of resorptive chondroclasts and disruption of normal cellular progression in the growth plate. | Decreased bone growth. | nih.govopenorthopaedicsjournal.com |
| Inhibition of Viral Replication (in vitro) | Influenza A Virus in HeLaM cells | FPPS inhibition leads to a reduction in lipid raft formation, which is essential for viral budding. | Reduced viral titers. | spandidos-publications.comnih.gov |
Structure Activity Relationship Sar Studies
Elucidation of Pamidronate's Core P-C-P Structure-Activity Paradigm
The foundational structure of all bisphosphonates, including pamidronate, is the P-C-P (phosphate-carbon-phosphate) backbone. This structural motif is a synthetic analogue of the naturally occurring pyrophosphate (P-O-P), but the substitution of the oxygen atom with a carbon atom renders the P-C-P bond resistant to enzymatic hydrolysis. nps.org.auresearchgate.net This metabolic stability is crucial for the compound's pharmacological activity. nih.govnih.govpsu.edu
The P-C-P backbone serves two primary functions. Firstly, it acts as a "bone hook," enabling the molecule to chelate divalent cations like Ca²⁺ and bind with high affinity to the hydroxyapatite (B223615) mineral matrix of bone. nps.org.aunih.gov This strong affinity for bone mineral is what targets the drug specifically to sites of active bone remodeling, where it is subsequently taken up by osteoclasts. nih.govnih.gov Secondly, the P-C-P group is essential for the molecule's biological activity. Both phosphonate (B1237965) groups are required for the drug to be pharmacologically active as they interact with the target enzyme, farnesyl pyrophosphate synthase (FPPS). nps.org.au Disruption of this P-C-P backbone results in a significant loss of potency. acs.orgacs.org
Influence of Side Chain Modifications on Biological Activity
While the P-C-P backbone provides the bone-targeting capability, the two side chains attached to the central carbon atom, designated R¹ and R², determine the compound's antiresorptive potency and specific biological interactions. nps.org.aunih.gov For pamidronate, the R¹ side chain is a hydroxyl group (-OH), and the R² side chain is a 3-aminopropyl group (-CH₂CH₂NH₂). The hydroxyl group at the R¹ position further enhances the molecule's affinity for bone mineral by allowing for tridentate chelation of calcium ions. researchgate.net However, it is the R² side chain that is the primary determinant of a bisphosphonate's antiresorptive potency. nps.org.au
The introduction of a nitrogen atom in the R² side chain marked the development of the more potent second-generation bisphosphonates, such as pamidronate. nps.org.au The amino group in pamidronate's side chain is critical for its mechanism of action, which involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. nih.govnih.govdiff.org This inhibition prevents the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPase signaling proteins, which are vital for osteoclast function, cytoskeletal arrangement, and survival. nih.govnih.gov
The primary amine in pamidronate's side chain interacts with amino acid residues within the active site of FPPS. nih.gov Specifically, crystallographic studies have shown that the amino group of pamidronate can form a hydrogen bond with the hydroxyl group of Tyrosine 204 (Tyr204) in the enzyme's active site. nih.govnih.gov This interaction is crucial for the inhibitory effect, though it is considered an intermediate to weak interaction compared to those formed by more potent bisphosphonates. nih.gov
The antiresorptive potency of nitrogen-containing bisphosphonates varies significantly based on the structure of the R² side chain. Small modifications to this side chain can lead to dramatic increases in potency compared to pamidronate.
Alendronate: Adding one methylene group to pamidronate's alkyl chain to form alendronate, which has a 4-aminobutyl side chain, increases its potency by approximately 10-fold. oup.com The longer side chain in alendronate allows its terminal amino group to interact with different residues in the FPPS active site, including Threonine 201 (Thr201). nih.gov
Ibandronate: This compound features a more complex side chain containing a tertiary nitrogen with both a methyl and a pentyl group. This modification results in a further increase in potency over pamidronate and alendronate. oup.com
Zoledronate: As one of the most potent bisphosphonates, zoledronate contains a nitrogen atom within a heterocyclic imidazole ring. nps.org.au This ring structure allows for a highly favorable interaction within the FPPS active site. The protonated nitrogen of the imidazole ring forms a crucial bifurcated hydrogen bond with both the hydroxyl group of Thr201 and the backbone carbonyl oxygen of Lysine 200, contributing significantly to its high inhibitory activity. nih.govfrontiersin.org
The relative potency of these compounds is often quantified by their IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) for FPPS inhibition.
| Compound | R² Side Chain Structure | Relative Potency (vs. Etidronate=1) | FPPS Inhibition (Final IC₅₀, nM) |
|---|---|---|---|
| Pamidronate | -(CH₂)₂NH₂ | 100 | 353.2 |
| Alendronate | -(CH₂)₃NH₂ | 1,000 | 260.0 |
| Ibandronate | -(CH₂)₂N(CH₃)(C₅H₁₁) | 10,000 | 25.4 |
| Zoledronate | -CH₂-imidazole | >10,000 | 4.1 |
Data compiled from multiple sources. nih.govacs.orgresearchgate.net Relative potency is a generalized representation from in vivo models.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative structure-activity relationship (QSAR) studies have been instrumental in refining the understanding of how the chemical structure of bisphosphonates, including pamidronate and its analogues, relates to their biological activity. These computational models seek to establish a mathematical correlation between the physicochemical properties of the molecules and their inhibitory potency.
For derivatives of pamidronate, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been conducted. nih.govresearchgate.net These studies have successfully created models that can predict the inhibitory activity of new compounds. For a training set of aryl-X derivatives of pamidronate, a molecular field analysis yielded a high correlation (R² value of 0.900), demonstrating a strong relationship between the 3D structure and bone resorption activity. illinois.edu These models highlight the importance of steric, electrostatic, and hydrophobic fields around the molecule. For instance, QSAR studies have confirmed that while electrostatic interactions involving the nitrogen atom are important, the biological activity of nitrogen-containing bisphosphonates is also highly dependent on the hydrophobic interactions of the R² side chain. researchgate.net The predictive ability of these models is crucial for the rational design of new, more potent bisphosphonates. nih.gov
Pharmacophore Development and Molecular Design Principles
Based on SAR and QSAR studies, pharmacophore models for potent nitrogen-containing bisphosphonates have been developed. A pharmacophore defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect.
The key features of the pharmacophore for FPPS inhibition by compounds like pamidronate include:
Two negatively ionizable groups: These correspond to the two phosphonate groups, which are crucial for binding to magnesium ions and interacting with aspartate-rich motifs in the FPPS active site. illinois.edu
A positive charge feature: This represents the protonated nitrogen atom in the R² side chain, which engages in key hydrogen bonding interactions with residues like Thr201 and Lys200 in the most potent compounds. frontiersin.orgillinois.edu
These models have been fundamental in guiding molecular design. The principle is that the bisphosphonate molecule acts as a carbocation transition state analogue, mimicking the natural substrates of FPPS. nih.gov The design of more potent inhibitors, such as zoledronate, has been guided by optimizing the position and electronic properties of the nitrogen-containing moiety to maximize its interaction within this specific binding pocket. nih.gov
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations have provided atomic-level insights into the interaction between pamidronate and its molecular target, FPPS. Molecular docking studies, which predict the preferred orientation of a ligand when bound to a receptor, have been used to compare the binding mode of pamidronate to that of other bisphosphonates like zoledronate. researchgate.net
These studies are often based on the crystal structure of the human FPPS enzyme in complex with the inhibitor. The crystal structure of human FPPS with pamidronate bound has been resolved (PDB code: 2F89), providing a precise map of the interactions. rcsb.org This structural data reveals that pamidronate binds to the geranyl pyrophosphate (GPP) binding site of the enzyme. nih.gov The phosphonate groups interact with three Mg²⁺ ions, which in turn are coordinated by highly conserved aspartate residues in the active site. scienceopen.com
MD simulations can further explore the dynamic behavior of the enzyme-inhibitor complex over time. nih.govplos.org These simulations help to understand the stability of the interactions observed in static crystal structures and can reveal the role of solvent molecules and subtle conformational changes in the binding process. scienceopen.com For instance, computational analyses have shown how the binding of pamidronate induces a conformational change in the enzyme, closing the active-site cavity and stabilizing the enzyme-inhibitor complex. nih.govscienceopen.com These computational approaches are invaluable for understanding the energetic basis of molecular recognition and for the rational design of next-generation inhibitors. nih.gov
Predicting Interactions with Enzyme Active Sites (e.g., FPPS)
Nitrogen-containing bisphosphonates (N-BPs), including pamidronate, exert their potent antiresorptive effects primarily through the inhibition of farnesyl pyrophosphate synthase (FPPS). nih.govnih.govnih.govnih.gov This enzyme is a critical component of the mevalonate pathway, responsible for producing isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPase signaling proteins that are vital for osteoclast function and survival. nih.govnih.govnih.gov The inhibition of FPPS disrupts these processes, leading to osteoclast apoptosis. nih.gov
The structure of pamidronate is analogous to the natural substrate of FPPS, geranyl pyrophosphate (GPP). nih.gov This allows it to bind to the GPP binding site of the enzyme. The key structural features of pamidronate that dictate its interaction with the FPPS active site include the phosphonate groups and the nitrogen-containing side chain.
Molecular docking and crystallographic studies have provided detailed insights into these interactions. The phosphonate groups of N-BPs coordinate with three magnesium ions (Mg²⁺) within the enzyme's active site, which are also involved in binding the pyrophosphate moiety of the natural substrate. nih.gov The R2 side chain, which for pamidronate is a 3-aminopropyl chain, extends into a hydrophobic pocket. The terminal amino group of this side chain is crucial for the high potency of N-BPs. It forms a critical hydrogen bond with the hydroxyl group of a threonine residue (Thr201) and interacts with the main-chain carbonyl of another key residue (Lys200). nih.gov
The table below summarizes the key interactions between pamidronate and the active site of human FPPS, as predicted by molecular modeling studies.
| Pamidronate Moiety | FPPS Interacting Residues/Components | Type of Interaction | Reference |
| Phosphonate Groups | Aspartate-rich motifs, Mg²⁺ ions | Coordination/Ionic | nih.gov |
| R2 Side Chain (3-aminopropyl) | Thr201, Lys200, Tyr204 | Hydrogen Bonding, van der Waals | nih.gov |
| Terminal Amino Group | Thr201 (hydroxyl group) | Hydrogen Bond | nih.gov |
Quantitative structure-activity relationship (QSAR) studies have further refined the understanding of these interactions. For a series of aryl-X derivatives of pamidronate, a molecular field analysis (MFA) demonstrated a strong correlation between the compounds' structure and their bone resorption inhibitory activity. These models were most accurate when the initial molecular alignment was guided by the X-ray crystal structure of farnesyl pyrophosphate (FPP) bound to the FPPS enzyme, underscoring the importance of the enzyme's three-dimensional structure in predicting ligand binding. illinois.edu
Modeling Binding to Hydroxyapatite Surfaces and Bone Mineral
The efficacy of bisphosphonates is also dependent on their ability to bind to the bone mineral, hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂]. nih.govpfizer.com This affinity ensures high local concentrations of the drug at sites of active bone remodeling. The P-C-P backbone of bisphosphonates is a key structural feature that mimics the P-O-P structure of pyrophosphate, a natural regulator of bone mineralization, and is responsible for their strong binding to hydroxyapatite crystals. nih.govbccancer.bc.ca
Computational modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, have been employed to investigate the binding of pamidronate and its analogs to hydroxyapatite surfaces. nih.gov These studies have shown that the phosphonate groups are the primary anchors to the calcium ions on the hydroxyapatite surface. The binding involves both electrostatic and van der Waals interactions. nih.gov
One study using MD simulations examined the binding free energies of several N-BPs, including pamidronate, to different hydroxyapatite surfaces ((001), (010), and (101)). arxiv.org The results indicated that the protonated and slender amine groups of pamidronate contribute to a larger binding free energy and a wider potential well compared to other N-BPs at both neat and protonated hydroxyapatite surfaces. arxiv.org Surface protonation was generally found to reduce the binding affinities of N-BPs, with the exception of the (010) surface where these molecules preferred to immerse in the grooves, leading to high binding free energies. arxiv.org
The binding affinity of various bisphosphonates to hydroxyapatite has been ranked in different studies. One such ranking based on simulation results is presented below, which aligns with findings from nuclear magnetic resonance (NMR) and isothermal titration calorimetry (ITC) studies. arxiv.org
| Bisphosphonate | Relative Binding Affinity Rank | Reference |
| Alendronate | 1 | arxiv.org |
| Pamidronate | 2 | arxiv.org |
| Zoledronate | 3 | arxiv.org |
| Ibandronate | 4 | arxiv.org |
| Risedronate | 5 | arxiv.org |
Furthermore, Hartree-Fock analysis has suggested that the reactive NH₃⁺ group of pamidronate may act as a steric factor, potentially facilitating the anchoring of other molecules, such as bacteria, to the hydroxyapatite surface through direct electrostatic interactions. nih.gov The ability of the oxygen atoms within the phosphate groups to donate electrons is also closely associated with the antiresorptive potency of these compounds. nih.gov
Advanced Analytical and Characterization Methodologies
Chromatographic Techniques for Pamidronate Analysis in Research Matrices
Chromatographic methods are fundamental for the separation and quantification of pamidronate from complex biological and pharmaceutical samples. Due to its polar nature and lack of a strong chromophore, direct analysis is challenging, often requiring derivatization or specialized detection methods.
High-Performance Liquid Chromatography (HPLC) and its Variants
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for pamidronate analysis. Various HPLC modes have been developed to overcome the challenges associated with its detection and retention on stationary phases. nih.govnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netjournaljpri.comnih.gov
Ion-Pair HPLC: This technique is frequently employed to enhance the retention of the highly polar pamidronate molecule on reversed-phase columns. An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, thereby increasing its hydrophobicity and interaction with the stationary phase. For instance, a method was developed for determining pamidronate in pharmaceutical preparations using ion-pair liquid chromatography after derivatizing the analyte with phenylisothiocyanate to form a UV-absorbing derivative. nih.gov This method demonstrated good precision and was successfully applied to the quality control of pamidronate injections and tablets. nih.gov Another study optimized the separation of pamidronate and zoledronic acid using ion-suppression and ion-pair HPLC, investigating the influence of mobile phase pH, composition, and the concentration of complexing ion-pairing agents. researchgate.net
Reversed-Phase HPLC with Fluorescence/CAD Detection: Given that pamidronate lacks a native chromophore for UV detection, pre-column or post-column derivatization with a fluorescent tag is a common strategy to achieve high sensitivity. Fluorescamine is a widely used derivatizing agent that reacts with the primary amine group of pamidronate to yield a highly fluorescent product. nih.govnih.gov A sensitive and reliable method for analyzing pamidronate in whole blood and urine involves co-precipitation with calcium phosphate, pre-column derivatization with fluorescamine, and subsequent HPLC separation on a C18 column with fluorescence detection. nih.gov This method achieved a limit of quantitation of 0.5 µg/mL in whole blood and 0.1 µg/mL in urine. nih.gov Another approach utilized 1-naphthylisothiocyanate for derivatization, followed by ion-pair HPLC and fluorescence detection, achieving a lower limit of quantification of 3 ng/ml in human urine. nih.gov
Charged Aerosol Detection (CAD) offers an alternative for the analysis of compounds like pamidronate that lack a UV chromophore. nih.gov While not specifically detailed for pamidronate in the provided context, RP-HPLC-CAD methods are valuable for quantifying charged and uncharged lipids simultaneously and could be adapted for bisphosphonate analysis. nih.gov
Table 1: HPLC Methods for Pamidronate Analysis
| Analytical Technique | Derivatizing Agent | Matrix | Key Findings & Method Parameters |
| Ion-Pair HPLC | Phenylisothiocyanate | Pharmaceutical Preparations | Forms a UV-absorbing derivative; Detection limit: 0.1 µg/mL. nih.gov |
| Ion-Pair HPLC | 1-Naphthylisothiocyanate | Urine | Lower limit of quantification: 3 ng/mL; Involves triple co-precipitation and solid-phase extraction. nih.gov |
| Reversed-Phase HPLC with Fluorescence Detection | Fluorescamine | Whole Blood, Urine | Limit of quantitation: 0.5 µg/mL (blood), 0.1 µg/mL (urine); Involves co-precipitation with calcium phosphate. nih.gov |
| Reversed-Phase HPLC with Fluorescence Detection | Automated pre-column derivatization | Bone | Linear concentration range: 7.5-600 ng/mg of bone. nih.gov |
| HPLC with UV-Vis Detection | 4-Chloro-7-nitro-2,1,3-benzoxazole (NBD-Cl) | Bulk and Dosage Forms | Determination range: 900 - 3000 ng/mL. journaljpri.com |
Gas Chromatography (GC) with Selective Detection
Gas Chromatography (GC) is another viable, though less common, technique for pamidronate analysis. Due to the non-volatile nature of pamidronate, derivatization is a mandatory step to convert it into a thermally stable and volatile compound suitable for GC analysis. youtube.comcopernicus.orgresearchgate.netdergipark.org.tr
One method involves the conversion of pamidronate into its N-isobutoxycarbonyl methyl ester derivative, followed by analysis using GC with flame photometric detection (FPD). researchgate.net This detector is selective for phosphorus-containing compounds, providing excellent sensitivity and specificity. The derivative was found to be volatile and stable, producing a single, symmetrical peak. researchgate.net The derivatization and GC analysis can be accomplished within 30 minutes. researchgate.net
Spectroscopic Approaches for Structural Elucidation and Interaction Studies
Spectroscopic techniques are indispensable for probing the molecular structure of pamidronate, its conformation, and its interactions with biological targets like bone mineral.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Analysis to Bone Mineral
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution and the solid state. acs.orgillinois.edunih.govnih.govresearchgate.netmdpi.comnih.gov In the context of pamidronate, NMR has been crucial for understanding its binding to bone mineral and its conformational state upon adsorption.
Solid-state ³¹P NMR studies have shown that the bisphosphonate groups of pamidronate bind irrotationally to the surface of human bone, displacing orthophosphate from the bone mineral matrix. acs.orgillinois.edu The binding of pamidronate to bone can be described by a Langmuir-like isotherm, from which a surface area of approximately 30–38 Ų per pamidronate molecule and a Gibbs free energy of binding (ΔG) of -4.3 kcal mol⁻¹ have been deduced. acs.orgillinois.edu
Furthermore, using techniques like Transferred Echo Double Resonance (TEDOR) on isotopically labeled [¹³C₃, ¹⁵N] pamidronate, it has been determined that the molecule binds to bone in a gauche conformation around the N-C(1) bond. acs.org ²H NMR studies on side-chain labeled pamidronate have revealed that the side chain undergoes fast but restricted motions, which can be modeled as a gauche+/gauche- hopping motion of the terminal -CH₂-NH₃⁺ group between anionic surface groups on the bone. acs.org Double-cross polarization experiments have further indicated that the NH₃⁺-terminus of pamidronate is in close proximity to the bone mineral surface. acs.org
X-Ray Absorption Near-Edge Structure (XANES) Spectroscopy for Crystal and Protonation State Characterization
X-Ray Absorption Near-Edge Structure (XANES) spectroscopy is an element-specific technique that provides information about the electronic state and local coordination environment of an absorbing atom. jst.go.jpjst.go.jpresearchgate.netnih.govnii.ac.jpbohrium.com For pamidronate, phosphorus K-edge XANES has been employed to characterize its crystal structure and the protonation state of its phosphonate (B1237965) groups. jst.go.jpjst.go.jpresearchgate.netnih.gov
Studies have shown that the phosphorus K-edge XANES spectra of bisphosphonates exhibit unique features that are sensitive to the interatomic interactions and the charged states of the phosphonate moieties. jst.go.jpnih.gov In the case of pamidronate, which has phosphonate groups with different electrical charges (-2 and -1), the XANES spectrum shows a distinctively flattened highest peak compared to other bisphosphonates where both phosphonate groups are mono-anionic. jst.go.jp This demonstrates the ability of XANES to distinguish between different protonation states. The unique spectral shapes are also influenced by factors such as the localization of the negative charge, hydrogen bonding, and coordination with ions like sodium. jst.go.jp
Mass Spectrometry Techniques in Mechanistic Investigations
Mass spectrometry (MS) is a highly sensitive and specific analytical technique that is increasingly used in the mechanistic investigation of drugs. researchgate.netlabrulez.comtjpr.orglcms.cz For pamidronate, which is challenging to analyze by conventional methods, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have become invaluable.
LC-MS/MS methods have been developed for the quantification of bisphosphonates in biological samples. researchgate.nettjpr.org These methods often involve derivatization to improve the chromatographic and ionization properties of the analytes. For example, a general strategy for enhancing the retention of bisphosphonates on HPLC columns is derivatization with reagents like trimethylsilyl (B98337) diazomethane (B1218177) (TMSD). researchgate.net While specific mechanistic studies on pamidronate using mass spectrometry were not detailed in the provided search results, the technique's ability to identify and quantify analytes at very low concentrations makes it essential for pharmacokinetic and mechanistic studies of bisphosphonates in general. researchgate.nettjpr.orgnih.gov
Pre Clinical Research Models and Mechanistic Investigations
In Vitro Cellular Models for Bone and Non-Bone Cell Research
In vitro studies have been instrumental in dissecting the molecular pathways through which pamidronate exerts its effects. These models allow for controlled experiments on isolated cell populations, providing detailed insights into the drug's cellular and molecular interactions.
Osteoclastogenesis and Bone Resorption Assays
Pamidronate is a potent inhibitor of osteoclast-mediated bone resorption. patsnap.com In vitro assays using osteoclast precursor cells, such as murine macrophage-like RAW 264.7 cells or primary bone marrow macrophages, have demonstrated that pamidronate inhibits the formation of mature, multinucleated osteoclasts. Furthermore, bone resorption assays, which often involve culturing osteoclasts on slices of dentin or bone, show a significant reduction in the formation of resorption pits in the presence of pamidronate. researchgate.net
Interestingly, some studies have shown that while pamidronate treatment decreases the functional capacity of osteoclasts, it can paradoxically increase the number of tartrate-resistant acid phosphatase (TRAP) positive osteoclasts. nih.govopenorthopaedicsjournal.com This suggests that pamidronate may primarily impair osteoclast maturation and function rather than inducing their immediate death. nih.govopenorthopaedicsjournal.com Research comparing different bisphosphonates found that pamidronate had only a minor apoptotic effect on rat osteoclasts at concentrations that effectively inhibited resorption, in contrast to other bisphosphonates like zoledronic acid which more strongly induced apoptosis. nih.govresearchgate.net
Cell Proliferation, Viability, and Apoptosis Assays in Various Cell Lines
The effects of pamidronate extend beyond bone cells, with numerous studies investigating its impact on the proliferation, viability, and apoptosis of various cell lines, particularly cancer cells. Pamidronate has been shown to inhibit cell growth and induce apoptosis in human melanoma cells, human breast cancer cell lines (including MDA-MB-231 and Hs 578T), and hepatocellular carcinoma cell lines. nih.govpsu.edudrugbank.com
The induction of apoptosis is a key mechanism of its anti-tumor effect. nih.gov In breast cancer cells, pamidronate treatment leads to changes in nuclear morphology characteristic of apoptosis. psu.edu Notably, the pro-apoptotic effect of pamidronate in human melanoma cells appears to be independent of the p53 mutational status and is not prevented by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov In contrast, a study on prostate cancer PC-3 cells found that pamidronate treatment significantly inhibited the expression of the anti-apoptotic protein Bcl-2. nih.gov
Pamidronate also affects non-cancerous cells. In primary human alveolar osteoblasts, high concentrations of pamidronate were found to decrease cell viability, proliferation, and in vitro wound healing, while inducing apoptosis in approximately 20% of the cell population. nih.gov
| Cell Line | Cell Type | Observed Effects of Pamidronate | Reference |
|---|---|---|---|
| Human Melanoma Cells | Cancer | Inhibited cell growth, induced apoptosis. nih.gov | nih.gov |
| MDA-MB-231, Hs 578T | Human Breast Cancer | Inhibited cell proliferation, induced apoptosis. psu.edu | psu.edu |
| Hepatocellular Carcinoma (HCC) Cell Lines | Cancer | Inhibited cell growth, induced apoptosis, suppressed cell motility. drugbank.com | drugbank.com |
| PC-3 | Human Prostate Cancer | Inhibited expression of anti-apoptotic Bcl-2. nih.gov | nih.gov |
| Primary Human Alveolar Osteoblasts | Non-Cancer | Decreased cell viability, proliferation, and wound healing; induced apoptosis at high concentrations. nih.gov | nih.gov |
| Human Myeloma Cells | Cancer | Induced apoptosis. nih.gov | nih.gov |
Gene Expression and Proteomic Profiling in Response to Pamidronate
Global analyses of gene and protein expression have provided a broader understanding of the cellular response to pamidronate. In RAW 264.7 macrophages, proteomic profiling using immunoprecipitation high-performance liquid chromatography (IP-HPLC) revealed extensive changes in protein expression. nih.govnih.gov Pamidronate was found to upregulate proteins involved in cell proliferation (p53/Rb/E2F and Wnt/β-catenin pathways) and cellular protection (HSP-70, NRF2, JNK-1), while downregulating proteins associated with inflammation, cell differentiation, survival, and angiogenesis. nih.govnih.gov
Furthermore, pamidronate treatment in these cells led to increased expression of proteins related to histone and DNA methylation, suggesting an epigenetic role in altering gene transcription. nih.gov In human breast cancer cells, pamidronate has been shown to decrease the gene and protein expression of Rho-A, c-Ha-ras, p53, Serpin-1, Caveolin-1, Bcl-xL, and NFκB, which are involved in proliferation, invasion, metastasis, and apoptosis. researchgate.net In human fetal osteoblastic (hFOB) cells, pamidronate treatment increased alkaline phosphatase activity, an early marker of osteoblast differentiation. uni.lu
Signaling Pathway Analysis in Cell Culture Systems (e.g., Mevalonate (B85504) Pathway intermediates, GTPases)
A primary molecular target of nitrogen-containing bisphosphonates like pamidronate is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. nih.govspandidos-publications.comnih.govfrontiersin.org This pathway is crucial for the production of isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. nih.govnih.gov
By inhibiting FPPS, pamidronate disrupts the prenylation and subsequent membrane localization of these small GTPases, thereby interfering with their signaling functions which are critical for numerous cellular processes, including cytoskeletal arrangement, cell survival, and vesicular trafficking in osteoclasts. nih.govnih.gov For instance, in hepatocellular carcinoma cells, pamidronate treatment reduced the amount of membrane-associated Ras and RhoA. drugbank.com Similarly, in prostate cancer cells, pamidronate inhibited the translocation of Rap1 protein to the cell membrane. nih.gov The disruption of these signaling pathways is believed to be the underlying mechanism for the induction of apoptosis in both osteoclasts and various tumor cells. nih.gov
In Vivo Animal Models for Exploring Fundamental Biological Effects
Animal models, particularly rodents, have been essential for studying the systemic effects of pamidronate on bone biology and pathology in a living organism.
Rodent Models for Bone Remodeling and Microarchitecture Studies
Rodent models, such as rats and mice, are widely used to investigate the in vivo efficacy of pamidronate. Ovariectomized (OOX) rats, which model postmenopausal osteoporosis, have been used to demonstrate that pamidronate administration can prevent the increase in bone blood flow and suppress the increased incorporation of bone turnover markers associated with estrogen deficiency. nih.gov In these models, pamidronate treatment also leads to a significant increase in bone density and ash weight. nih.gov
Studies in growing mice have shown that long-term pamidronate treatment can reduce longitudinal bone growth by impairing the conversion of cartilage to bone at the growth plate. nih.govopenorthopaedicsjournal.com This effect is linked to the inhibition of osteoclast maturation and function. nih.govopenorthopaedicsjournal.com In a rat model of fracture healing, pretreatment with pamidronate was found to decrease bone formation but increase the volume of the fracture callus, suggesting a profound decrease in bone turnover during the repair process. nih.gov
Histomorphometric analysis of iliac bone in children and adolescents with osteogenesis imperfecta treated with pamidronate revealed significant changes in bone microarchitecture. nih.govproquest.com Treatment led to a notable increase in cortical width and cancellous bone volume, primarily due to an increase in the number of trabeculae. nih.govproquest.com Concurrently, bone surface-based markers of remodeling, including both bone formation and resorption parameters, were decreased. nih.gov
| Rodent Model | Key Findings with Pamidronate Treatment | Reference |
|---|---|---|
| Ovariectomized (OOX) Female Rats | Suppressed the increase in bone blood flow and incorporation of 3H-proline; significantly increased bone density and ash weight. nih.gov | nih.gov |
| Growing Mice | Reduced longitudinal bone growth by inhibiting osteoclast-mediated cartilage-to-bone turnover; decreased cathepsin K expression in osteoclasts. nih.govopenorthopaedicsjournal.com | nih.govopenorthopaedicsjournal.com |
| Rat Closed Fracture Model | Decreased bone formation but increased callus bone volume; reduced mineral apposition rate. nih.gov | nih.gov |
| Sprague Dawley Rats | Fluorescent pamidronate was shown to adsorb to hydroxyapatite (B223615) crystals in the bone matrix of the alveolar bone, femur, tibia, and vertebrae. elsevierpure.com | elsevierpure.com |
Animal Models for Investigating Immunomodulatory Properties (e.g., Experimental Colitis)
The immunomodulatory and anti-inflammatory effects of disodium (B8443419) pamidronate have been investigated in various preclinical models of experimental colitis, a condition that shares pathological features with human inflammatory bowel disease (IBD). oup.comnih.gov These animal models are crucial for dissecting the compound's mechanisms of action on the intestinal immune system.
Studies have utilized chemically induced and T-cell-mediated colitis models in rodents. oup.comresearchgate.net In rats, the trinitrobenzenesulfonic acid (TNBS) and dextran (B179266) sulfate (B86663) sodium (DSS) models, which induce acute intestinal inflammation, have been employed. nih.gov Research has shown that oral pretreatment with pamidronate, but not other bisphosphonates like ibandronate or alendronate, significantly ameliorates the severity of colitis in both the TNBS and DSS rat models. nih.gov
Furthermore, the efficacy of pamidronate was tested in a chronic, T-cell-dependent model: the adoptive lymphocyte transfer model of colitis in immunodeficient mice. oup.com In this model, which better represents the chronic nature of IBD, oral pamidronate demonstrated therapeutic effects, reducing macroscopic and histological markers of colon inflammation. oup.com Specifically, pamidronate treatment decreased the colon weight/length ratio and damage score, and lowered the enzymatic activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration. oup.com
These studies indicate that pamidronate exerts its anti-inflammatory effects through immunomodulation, particularly involving T-cells within the gut mucosa. nih.gov The requirement of oral administration for efficacy suggests a mechanism localized to the gastrointestinal tract. nih.gov
| Animal Model | Induction Method | Key Findings with Pamidronate Treatment | Reference |
|---|---|---|---|
| Wistar Rats | Trinitrobenzenesulfonic acid (TNBS) | Oral pretreatment improved colitis; intraperitoneal administration was ineffective. | oup.comnih.gov |
| Wistar Rats | Dextran Sulfate Sodium (DSS) | Oral pretreatment improved chemically induced colitis. | oup.comnih.gov |
| SCID Mice | Adoptive Lymphocyte Transfer | Reduced macroscopic colon damage, weight/length ratio, and myeloperoxidase activity. Decreased serum TNF-α. | oup.com |
Models for Studying Cellular Interactions in Specific Tissues (e.g., Alveolar Bone Preservation)
Animal models have been instrumental in evaluating the effects of locally applied pamidronate on cellular interactions during tissue remodeling, particularly in the context of alveolar bone preservation following tooth extraction. nih.govmdpi.com The Göttingen minipig has been used as a model due to its similarity to human bone physiology and healing processes. mdpi.com
In a key study, mandibular premolars were extracted from Göttingen minipigs, and the sockets were treated with a xenogenic bone substitute material either alone (control group) or in combination with pamidronate (test group). nih.govmdpi.com The objective was to determine if the local application of pamidronate, an inhibitor of osteoclast-mediated bone resorption, could reduce the dimensional loss of the alveolar ridge that typically occurs after extraction. nih.gov
The results, evaluated after 16 weeks, were significant. The group receiving pamidronate showed a statistically significant reduction in the bucco-oral dimensional loss of the alveolar ridge compared to the control group. nih.gov Histological analysis of the healed sockets revealed the presence of cortical and cancellous bone with no signs of local inflammation or compromised wound healing in either group, indicating that the adjuvant use of pamidronate was well-tolerated locally. mdpi.com These findings suggest that pamidronate directly influences cellular activities in the healing socket, primarily by inhibiting the resorptive processes that lead to alveolar ridge atrophy. mdpi.com
Similar research in dog models has also supported these findings. One study concluded that a cellular membrane loaded with pamidronate significantly inhibited buccal bone plate resorption 12 weeks post-extraction. mdpi.com Another investigation in dogs reported that the addition of pamidronate to a porcine-derived bone substitute enhanced new bone formation four and eight weeks after tooth extraction. mdpi.com
| Animal Model | Procedure | Key Findings with Pamidronate Treatment | Reference |
|---|---|---|---|
| Göttingen Minipig | Mandibular premolar extraction with socket preservation using a bone substitute. | Significantly lower vestibular (0.80 mm vs. 1.92 mm) and lingual (1.36 mm vs. 2.56 mm) dimensional loss compared to control. Histology showed normal bone remodeling without inflammation. | nih.govmdpi.com |
| Dog | Tooth extraction with placement of a pamidronate-loaded membrane. | Significantly inhibited buccal bone plate resorption at 12 weeks, reducing vertical and horizontal ridge changes. | mdpi.com |
Advanced Imaging and Histomorphometry Techniques in Animal Bone Studies
The effects of pamidronate on bone have been quantified in animal models using a range of advanced imaging and histomorphometric techniques. These methods provide detailed, quantitative data on changes in bone density, structure, and turnover. nih.govresearchgate.net
Bone Densitometry and Histomorphometry: In studies using oophorectomized rats, a model for postmenopausal osteoporosis, bone mineral density (BMD) and bone histomorphometry were key evaluation tools. nih.gov Treatment with pamidronate was shown to be effective in increasing BMD. nih.gov Histomorphometric analysis of bone biopsies further validated these findings, providing microscopic evidence of the compound's effects on bone structure. nih.gov In a dog model of immobilization-induced osteopenia, static histomorphometry of the distal humerus demonstrated that pamidronate prevented the hypomineralization and increased turnover in cancellous bone caused by disuse. nih.gov
Radiolabeling and Gamma Imaging: To visualize bone uptake, pamidronate has been labeled with the radionuclide technetium-99m (99mTc). researchgate.net Biodistribution and imaging studies in Balb-c mice and Sprague Dawley rats using 99mTc(CO)3-labeled pamidronate demonstrated high bone uptake, comparable to the standard bone imaging agent 99mTc-MDP. researchgate.net Planar whole-body gamma camera images confirmed a clear visualization of the skeleton with low uptake in other organs, highlighting its utility as a bone-seeking agent. researchgate.net
Dual-Energy X-ray Absorptiometry (DEXA): In a prospective study involving dogs with appendicular osteosarcoma, dual-energy X-ray absorptiometry (DEXA) was used to assess the relative bone mineral density (rBMD) of the primary tumor. nih.gov An increase in rBMD was observed in dogs that responded positively to pamidronate therapy, correlating with pain alleviation. This technique provided a non-invasive method to quantify the drug's effect on pathologic bone turnover. nih.gov
| Technique | Animal Model | Purpose | Key Findings | Reference |
|---|---|---|---|---|
| Bone Densitometry & Histomorphometry | Oophorectomized Rats | Evaluate effects on bone mineral density and microstructure. | Pamidronate effectively increased bone mineral density. Histomorphometry validated densitometry indexes. | nih.gov |
| Static Histomorphometry & Mechanical Testing | Dog (Immobilization Model) | Assess effects on bone turnover, density, and stiffness. | Pamidronate prevented immobilization-induced hypomineralization in cancellous bone and the reduction in cortical bone density and stiffness. | nih.gov |
| Radiolabeling & Gamma Camera Imaging | Mice and Rats | Assess biodistribution and bone-seeking properties. | 99mTc-labeled pamidronate showed high bone uptake and clear visualization of the skeleton. | researchgate.net |
| Dual-Energy X-ray Absorptiometry (DEXA) | Dog (Osteosarcoma) | Quantify changes in relative bone mineral density at the tumor site. | Increased rBMD was associated with a positive therapeutic response (pain reduction). | nih.gov |
Mechanistic Insights from Animal Studies (excluding direct clinical translation)
Animal studies have provided fundamental insights into the mechanisms through which disodium pamidronate exerts its therapeutic effects at the cellular and molecular levels. These preclinical investigations, distinct from direct clinical applications, reveal two primary spheres of influence: immunomodulation and inhibition of bone resorption.
Immunomodulatory Mechanisms: Research using rodent models of experimental colitis has unveiled a direct immunomodulatory role for pamidronate. nih.gov The compound appears to interact directly with T-lymphocytes. In vitro co-culture experiments have shown that pamidronate enhances the production of Interferon-gamma (IFN-γ), Interleukin-6 (IL-6), and the regulatory cytokine Interleukin-10 (IL-10) by T-cells. nih.gov Furthermore, pamidronate was found to influence T-helper cell differentiation, promoting a Th1 phenotype while impairing Th17 polarization. oup.comnih.gov This suggests that the anti-inflammatory effect observed in colitis models is not merely a secondary consequence of other actions but a direct result of modulating T-cell function and cytokine profiles within the intestinal mucosa. oup.com The observation that oral, but not systemic, administration is effective in colitis models points towards a mechanism that may involve direct interaction with immune cells in the gut-associated lymphoid tissue. nih.gov
Inhibition of Bone Resorption: The primary and most well-understood mechanism of pamidronate is its potent inhibition of osteoclast activity. bostonvetspecialists.com Animal models of both healthy and pathological bone remodeling confirm this action. Bisphosphonates are synthetic analogs of pyrophosphate and have a high affinity for hydroxyapatite, the mineral component of bone. bostonvetspecialists.com Once bound to the bone matrix, pamidronate is ingested by osteoclasts during the resorption process. Inside the osteoclast, pamidronate inhibits key enzymes in the mevalonate pathway, which is essential for producing lipids needed for post-translational modification (prenylation) of small GTPase signaling proteins. oup.comresearchgate.net Disruption of this process interferes with critical osteoclast functions, including cytoskeletal arrangement, membrane ruffling, and trafficking of vesicles, ultimately leading to osteoclast apoptosis and a profound reduction in bone resorption. nih.gov
Animal studies on alveolar bone preservation and immobilization-induced osteopenia demonstrate this mechanism in action. nih.govnih.gov The local application of pamidronate in tooth extraction sockets successfully reduces bone loss by suppressing the normal osteoclast-driven resorption that occurs during socket remodeling. mdpi.com Similarly, in the dog immobilization model, systemic pamidronate counteracted the increase in bone turnover and prevented bone loss, confirming its anti-resorptive efficacy. nih.gov
Future Directions and Emerging Research Areas
Exploring Novel Molecular Targets Beyond the Mevalonate (B85504) Pathway
While the inhibition of FPPS is the cornerstone of pamidronate's action, researchers are investigating other potential molecular interactions that may contribute to its biological effects. Evidence suggests that pamidronate's influence may extend to other cellular systems.
One area of investigation is the effect of pamidronate on matrix metalloproteinases (MMPs) . A study on human intervertebral disc cells found that pamidronate could down-regulate the expression of several MMPs, including MMP-1, MMP-3, MMP-9, and MMP-13, which are induced by tumor necrosis factor-alpha (TNF-α). nih.gov This suggests a potential role for pamidronate in modulating extracellular matrix degradation, a process central to various physiological and pathological conditions.
Another avenue of research is pamidronate's interaction with the nitric oxide (NO) signaling pathway . In vitro studies on human polymorphonuclear leukocytes and platelets have shown that pamidronate treatment can lead to an increase in intracellular calcium ([Ca2+]i) and subsequent NO release. nih.gov This finding opens up the possibility that pamidronate could influence inflammatory processes through NO-mediated mechanisms. nih.gov
Table 1: Investigated Non-Mevalonate Pathway Targets of Pamidronate
| Molecular Target System | Observed Effect | Cell/System Studied | Potential Implication |
|---|---|---|---|
| Matrix Metalloproteinases (MMPs) | Down-regulation of MMP-1, -3, -9, -13 mRNA expression nih.gov | Human Intervertebral Disc Cells | Modulation of extracellular matrix remodeling |
| Nitric Oxide (NO) Signaling | Increased intracellular calcium and NO release nih.gov | Human Polymorphonuclear Leukocytes and Platelets | Anti-inflammatory effects |
Development of Advanced Pamidronate-Based Research Probes and Tools
To better understand the biodistribution and cellular uptake of bisphosphonates, scientists are developing advanced research probes. These tools often involve conjugating pamidronate to fluorescent molecules, allowing for direct visualization within biological systems.
For instance, near-infrared (NIR) fluorescent imaging probes have been created by linking pamidronate to various fluorophores like ZW800-1 and CW800. nih.gov These probes enable real-time, non-radioactive imaging of bone tissue and can be used to study bone targeting efficiency and biodistribution. nih.gov The development of such tools is crucial for elucidating which cell types internalize the drug in vivo and for studying its localization at a subcellular level. nih.gov While some fluorescent analogues have been developed with other bisphosphonates like risedronate, the principles can be applied to create pamidronate-specific probes for detailed histological analysis and flow cytometry. nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
The advent of multi-omics technologies—genomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic view of pamidronate's cellular impact. These approaches can reveal widespread changes in gene expression, protein levels, and metabolic profiles that are not apparent when studying a single pathway.
A proteomics study using immunoprecipitation high-performance liquid chromatography (IP-HPLC) on a murine macrophage cell line (RAW 264.7) treated with pamidronate revealed extensive changes in protein expression. dntb.gov.ua The study showed that pamidronate upregulated proteins involved in cellular proliferation and protection while downregulating those associated with immediate inflammation, differentiation, and angiogenesis. dntb.gov.ua
Nanotechnology and Drug Delivery Systems for Targeted Research Applications (non-clinical)
Nanotechnology offers a promising platform for developing targeted delivery systems for pamidronate in non-clinical research settings. By encapsulating or functionalizing nanoparticles with pamidronate, researchers can enhance its delivery to specific sites, such as bone tissue. nih.gov
Several types of nanoparticles have been explored for this purpose:
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: Pamidronate has been used to coat the surface of PLGA nanoparticles, leveraging its high affinity for hydroxyapatite (B223615), the main inorganic component of bone. nih.gov This approach has been shown in murine models to enhance the accumulation and retention of the nanoparticles in bone tumors. nih.govillinois.edu
Liposomes: Pamidronate-conjugated liposomes have demonstrated an increased affinity for bone tissue in research models. nih.gov
Gold nanoparticles (GNPs): GNPs functionalized with pamidronate are being investigated as potential theranostics for bone diseases. nih.gov In vitro studies have shown that these functionalized nanoparticles can significantly decrease the viability of osteoclasts while maintaining osteoblast viability at lower concentrations. nih.gov
These nanoparticle systems are valuable research tools for investigating targeted therapeutic strategies in preclinical models of bone disease. researchgate.net
Table 2: Pamidronate in Non-Clinical Nanoparticle-Based Research
| Nanoparticle Type | Targeting Mechanism | Research Application/Finding |
|---|---|---|
| Polylactide Nanoparticles | Pamidronate surface coating for bone targeting nih.govillinois.edu | Enhanced accumulation in bone tumors in murine models nih.govillinois.edu |
| Liposomes | Pamidronate conjugation nih.gov | Increased affinity for bone tissue nih.gov |
| Gold Nanoparticles (GNPs) | Pamidronate surface functionalization nih.gov | Decreased osteoclast viability in vitro nih.gov |
Computational Drug Discovery and Rational Design of Bisphosphonate Analogues
Computational methods are becoming indispensable tools in drug discovery and design. patsnap.comnih.gov These in silico approaches, including molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) modeling, allow for the rational design of new molecules with potentially improved properties. patsnap.comnih.gov
For bisphosphonates, computational studies have provided detailed insights into their binding interactions with FPPS. nih.govscienceopen.com By analyzing the energetic basis of molecular recognition, researchers can understand the importance of specific interactions, such as hydrogen bonds and electrostatic interactions, for the potency of these compounds. nih.govscienceopen.com This knowledge is being used to design novel bisphosphonate analogues. nih.gov For example, computational screening has been used to explore bisphosphonate scaffolds as potential inhibitors for other enzymes, demonstrating the broad applicability of these methods. researchgate.netresearchgate.net The rational design of new lipid-like materials incorporating bisphosphonates has also been explored to create novel delivery systems for nucleic acids to the bone microenvironment. upenn.eduacs.org
Investigation of Pamidronate's Role in Basic Biological Processes (e.g., cellular metabolism, inflammation pathways)
Beyond its well-established role in bone resorption, research is uncovering pamidronate's influence on fundamental biological processes like cellular metabolism and inflammation.
Inflammation Pathways: Pamidronate has been shown to modulate inflammatory responses. Studies have demonstrated that it can influence the production of pro-inflammatory cytokines. For example, pamidronate infusion has been associated with a significant increase in serum levels of IL-6 and TNF-α. nih.govresearchgate.net Conversely, other studies suggest an anti-inflammatory effect, with pamidronate therapy leading to a suppression of interleukin-1 beta (IL-1β) production in monocytes. nih.gov The compound's ability to induce apoptosis in monocytic cells may contribute to these anti-inflammatory properties. nih.gov These seemingly contradictory findings highlight the complex, context-dependent immunomodulatory role of pamidronate that warrants further investigation.
Cellular Metabolism: As an inhibitor of the mevalonate pathway, pamidronate directly impacts a central metabolic route responsible for the production of isoprenoid lipids. nih.gov This pathway is crucial for protein prenylation, a post-translational modification essential for the function of small GTPase signaling proteins. nih.gov By disrupting this process, pamidronate affects a wide range of cellular functions that are dependent on these signaling proteins. While direct, comprehensive metabolomic profiling of pamidronate's effects is an emerging area, studies on similar nitrogen-containing bisphosphonates suggest that they can cause significant shifts in energy metabolism, providing a basis for future research into pamidronate's specific metabolic signature. plos.org
Q & A
Q. What validated analytical methods are recommended for assessing the purity of disodium pentahydrate pamidronate in pharmaceutical formulations?
The United States Pharmacopeia (USP) recommends reversed-phase ion chromatography using a Metrohm IC Anion Super-Sep L23 column. The mobile phase typically contains formic acid, with pamidronate disodium eluting at ~8 minutes. Phosphate and phosphite impurities can be detected at ~10 and ~15 minutes, respectively. Small variations in formic acid concentration must be controlled to ensure reproducibility .
Q. How should researchers account for hydration state differences when preparing standard solutions of pamidronate disodium?
Hydration state significantly impacts molecular weight (anhydrous: 279.06 g/mol; pentahydrate: 369.11 g/mol). To ensure accurate concentration calculations, researchers must adjust for the hydration state during solution preparation. For example, a 2.5 mg/mL solution of the pentahydrate corresponds to ~1.89 mg/mL of the anhydrous form .
Q. What stability considerations are critical for storing this compound in laboratory settings?
USP guidelines specify storage in airtight containers at ≤30°C to prevent dehydration or degradation. Stability studies should monitor moisture content and thermal fluctuations, as these can alter hydration states and impurity profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data across studies involving pediatric vs. adult populations?
Discrepancies often arise from differences in pathology (e.g., osteogenesis imperfecta vs. Paget’s disease) or developmental metabolism. To address this, use population pharmacokinetic modeling to adjust dosing regimens. Cross-validate results using in vitro assays simulating pediatric physiological conditions (e.g., altered CYP450 enzyme activity) .
Q. What experimental design is optimal for evaluating the interaction of disodium pamidronate with palladium bisphosphonates in heteroleptic complexes?
Synthesize palladium bisphosphonates (e.g., [PdCl₂(dmso)₂]) under inert conditions and characterize interactions via X-ray crystallography and NMR. Monitor ligand exchange kinetics using stopped-flow spectrophotometry, adjusting pH and ionic strength to mimic biological environments .
Q. How can conflicting data on pamidronate’s efficacy in bone pain management be reconciled?
Contradictions may stem from variable patient cohorts (e.g., metastatic cancer vs. osteoporosis). Implement stratified clinical trials with standardized pain assessment tools (e.g., Visual Analog Scale) and biomarker analysis (e.g., urinary N-telopeptide). Use meta-regression to control for confounding factors like concurrent therapies .
Q. What methodologies are suitable for detecting low-abundance impurities in disodium pamidronate formulations?
Employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. For phosphonate-related impurities, use ion-pairing chromatography with a C18 column and a mobile phase containing tetrabutylammonium acetate. Validate detection limits via spike-recovery experiments .
Methodological Notes
- Chromatographic Optimization : Column aging or batch-to-batch variability in stationary phases can alter retention times. Pre-test columns with USP reference standards (e.g., USP Beta Alanine RS) .
- Pediatric Formulation Studies : When extrapolating adult data, incorporate allometric scaling and in vitro dissolution testing under simulated pediatric gastrointestinal conditions .
- Data Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and mitigate bias in experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
